Cytotoxic Potency Against MCF-7 and SK-N-SH Cancer Cell Lines: 6-Chloro vs. 6-Bromo vs. Unsubstituted Imidazo[1,2-a]pyrazine
In a systematic SAR study evaluating imidazo[1,2-a]pyrazine derivatives against four cancer cell lines, the 6-chloro-substituted analog demonstrated measurable but moderate cytotoxic activity. Compound 4c (6-chloro-3-(4-methoxyphenyl)imidazo[1,2-a]pyrazine) exhibited IC₅₀ values of 13.0 μM against MCF-7 and 13.8 μM against SK-N-SH [1]. In contrast, the 6-bromo analog (compound 4d) showed superior potency with IC₅₀ values of 12.1 μM (MCF-7) and 13.1 μM (SK-N-SH) [1]. The unsubstituted parent scaffold (compound 4a) demonstrated significantly reduced activity (IC₅₀ > 30 μM across all cell lines), confirming that halogen substitution at the 6-position is essential for cytotoxic potency [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀, μM) against MCF-7 and SK-N-SH cancer cell lines |
|---|---|
| Target Compound Data | 6-Chloro analog (compound 4c): MCF-7 = 13.0 μM, SK-N-SH = 13.8 μM |
| Comparator Or Baseline | 6-Bromo analog (compound 4d): MCF-7 = 12.1 μM, SK-N-SH = 13.1 μM; Unsubstituted parent (compound 4a): IC₅₀ > 30 μM |
| Quantified Difference | 6-Chloro vs. unsubstituted: > 2.3-fold improvement; 6-Chloro vs. 6-bromo: ~7% lower potency |
| Conditions | MTT assay; 48-hour exposure; MDA-MB-231, MCF-7, SK-N-SH, and Hep G2 cancer cell lines |
Why This Matters
Quantifies that 6-chloro substitution is essential for cytotoxic activity relative to the unsubstituted scaffold, while identifying 6-bromo as a more potent comparator for programs requiring maximal potency.
- [1] Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. View Source
